molecular formula C12H16O3 B8396785 1-(4-(Methoxymethoxy)-phenyl)butan-1-one

1-(4-(Methoxymethoxy)-phenyl)butan-1-one

Cat. No.: B8396785
M. Wt: 208.25 g/mol
InChI Key: KUOYUHFODIXHDG-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethoxy)-phenyl)butan-1-one is an aromatic ketone characterized by a butanone backbone linked to a phenyl ring substituted with a methoxymethoxy group (-OCH2OCH3). This functional group introduces both steric bulk and polarity, influencing the compound’s physicochemical properties and reactivity.

The methoxymethoxy group is a protected form of a hydroxyl group, commonly used in organic synthesis to enhance stability during reactions . Its presence in pharmaceuticals and intermediates (e.g., ebastine impurities) highlights its relevance in drug development .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-[4-(methoxymethoxy)phenyl]butan-1-one

InChI

InChI=1S/C12H16O3/c1-3-4-12(13)10-5-7-11(8-6-10)15-9-14-2/h5-8H,3-4,9H2,1-2H3

InChI Key

KUOYUHFODIXHDG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Aromatic Ketones
Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
1-(4-(Methoxymethoxy)-phenyl)butan-1-one 4-OCH2OCH3 None C12H16O3 208.25 Inferred
1-[4-(tert-Butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one 4-tert-Butyl 4-Hydroxypiperidine C19H29NO2 303.44
(E)-1-(2-hydroxy-3-(2-hydroxy-3-methylbut-3-en-1-yl)-4-(methoxymethoxy)phenyl)-3-(4-methoxy-3-(methoxymethoxy)phenyl)prop-2-en-1-one 4-Methoxymethoxy, 3-Methoxymethoxy α,β-Unsaturated ketone, allyl alcohol C29H34O8 510.58
1-(4-Methoxy-2-methylphenyl)propan-1-one 4-OCH3, 2-CH3 None C11H14O2 178.23

Key Observations :

  • Methoxymethoxy vs.
  • Piperazine Derivatives : Compounds like 1-[4-(tert-Butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one exhibit enhanced pharmacological activity due to the piperazine moiety, which is absent in the target compound .

Key Observations :

  • Methoxymethoxy-containing compounds (e.g., ) often require multi-step synthesis with moderate yields (50–65%), likely due to steric and electronic effects .
  • Piperazine derivatives achieve higher yields (up to 93%) when using optimized catalytic methods .

Spectroscopic Characterization

Methoxymethoxy groups exhibit distinct NMR signals:

  • ¹H NMR : Protons on -OCH2OCH3 appear as two singlets (δ 3.3–3.5 ppm for OCH3; δ 4.6–5.0 ppm for OCH2O) .
  • ¹³C NMR : Methoxymethoxy carbons resonate at δ 55–60 ppm (OCH3) and δ 90–100 ppm (OCH2O) .

In contrast, tert-butyl groups show a characteristic singlet at δ 1.3 ppm (¹H NMR) and δ 28–35 ppm (¹³C NMR) .

Pharmacological and Regulatory Relevance

Table 3: Pharmacological Roles and Regulatory Status
Compound Name Role/Status References
1-[4-(tert-Butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one Ebastine Impurity D (EP)
Terfenadone (1-(4-tert-butylphenyl)-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-one) Antihistamine intermediate
1-(4-(Methoxymethoxy)-phenyl)butan-1-one Potential synthetic intermediate Inferred

Key Observations :

  • Piperazine derivatives (e.g., RTC1) are evaluated for bioactivity in drug discovery programs .

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